molecular formula C16H22O6 B15286233 [(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol

[(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol

Cat. No.: B15286233
M. Wt: 310.34 g/mol
InChI Key: QVXXTLFHRGMIHD-UHFFFAOYSA-N
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Description

The compound [(3aR,6R,6aR)-6-(benzyloxy)-5-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methanol is a furanodioxol derivative with a stereochemically defined bicyclic framework. Its structure includes a benzyloxy group at the 6-position and two hydroxymethyl groups at the 5-position, protected within a tetrahydrofuro[2,3-d][1,3]dioxolane system. The stereochemistry (3aR,6R,6aR) is critical for its conformational stability and reactivity, particularly in glycosylation or nucleoside synthesis applications .

This compound is typically synthesized via Mitsunobu reactions, as evidenced by the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in similar frameworks (e.g., ), yielding 56–78% for intermediates. The benzyloxy group serves as a temporary protecting group, removable via hydrogenation (e.g., Pd/C in methanol, as in ), while the hydroxymethyl groups may participate in further functionalization .

Properties

IUPAC Name

[5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXTLFHRGMIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the hydroxyl groups of a pentofuranose derivative, followed by selective functionalization to introduce the hydroxymethyl, isopropylidene, and benzyl groups. The reaction conditions often involve the use of protecting groups, such as acetals or ketals, to prevent unwanted side reactions. Industrial production methods may employ similar synthetic routes but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using reducing agents such as LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, where nucleophiles replace the hydroxyl group under appropriate conditions.

    Protection/Deprotection: The isopropylidene group can be removed under acidic conditions to reveal the underlying hydroxyl groups for further functionalization.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while reduction of the benzyl group can yield the corresponding alcohol.

Scientific Research Applications

4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fine chemicals.

    Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to naturally occurring sugars.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique functional groups provide specific reactivity and properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2-o-isopropylidene-3-o-benzyl-beta-L-threo-pentoFuranose is largely dependent on its interactions with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The isopropylidene and benzyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Weight Key Properties/Synthesis Insights Reference
Target Compound 6-Benzyloxy, 5-(hydroxymethyl) ~356.38* Sensitive to light/moisture; synthesized via Mitsunobu reaction (56–70% yield for intermediates)
[(3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[...]methanol 6-Benzyloxy, 5-(benzyloxymethyl) 400.46 Higher lipophilicity; stored at -20°C in inert atmosphere
[(3aR,5R,6S,6aR)-6-(4-Chloro-benzyloxy)-2,2-dimethyl-tetrahydro-furo[...]methanol 6-(4-Chloro-benzyloxy) ~390.83* Electron-withdrawing Cl group may enhance stability; no yield reported
((3aR,5R,6S,6aR)-5-((tert-butyldiphenylsilyl)oxy)methyl-6-(4-methoxybenzyl)oxy[...]methanol 6-(4-Methoxybenzyl)oxy, 5-(silyl-protected hydroxymethyl) ~644.83* Enhanced steric protection; requires fluoride for deprotection
4-C-hydroxymethyl-1,2-O-isopropylidene-3-O-p-methoxybenzyl-α-D-ribo-pentofuranose 3-O-(4-Methoxybenzyl), 4-C-hydroxymethyl ~386.40* Increased solubility due to methoxy group; used in glycomimetics

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

Benzyloxy vs.

Hydroxymethyl Protection : The target compound’s hydroxymethyl groups are unprotected, unlike silyl- or benzyl-protected analogs (), making it more reactive but less stable .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : confirms the stereochemical assignment of a related compound, emphasizing the importance of R-configuration in the ketal position for structural integrity .
  • NMR/HRMS : All analogs (e.g., ) were characterized via ¹H/¹³C NMR and HRMS, ensuring precise structural validation .

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